(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Description
The compound “(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine” is a bicyclic dioxolane derivative featuring a fused furo[2,3-d][1,3]dioxole core. Its structure includes stereospecific dimethyl-dioxolane substituents and a primary amine group at the 6-position. This amine group distinguishes it from related hydroxyl- or ester-functionalized analogs, conferring unique physicochemical and biological properties.
Properties
IUPAC Name |
(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAHGPRANRAGI-HPJYYENKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine typically involves the protection of glucose derivatives followed by selective functional group transformations. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 1,2 and 5,6 positions of glucose are protected using isopropylidene groups.
Introduction of Amino Group: The hydroxyl group at the third position is replaced with an amino group through a series of reactions involving intermediate compounds.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The key challenges in industrial production would include maintaining the purity and yield of the compound while ensuring cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine involves its interaction with specific molecular targets and pathways. The amino group at the third position can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions .
Comparison with Similar Compounds
Hydroxyl Derivative: (3aR,5S,6S,6aR)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Molecular Formula: C₁₂H₂₀O₆ (vs. C₁₂H₂₁NO₅ for the target amine) .
- Key Difference : Replacement of the amine (-NH₂) with a hydroxyl (-OH) group.
- Reactivity: The hydroxyl group is less nucleophilic, limiting its utility in conjugation reactions compared to the amine .
Oxazoline Derivative: 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Acetate Derivative: (3AR,5S,6R,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Acetate
- Molecular Weight : 302.32 g/mol (vs. ~275.3 g/mol for the target amine) .
- Key Difference : Esterification of the hydroxyl group with an acetyl moiety.
- Impact: Lipophilicity: Increased logP due to the acetate group, enhancing blood-brain barrier penetration . Prodrug Potential: The acetate may hydrolyze in vivo to release the active hydroxyl form .
Fluorinated Analog: (3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Table 1: Comparative Analysis of Key Properties
Implications for Drug Design and Virtual Screening
- Similarity Metrics : Tanimoto and Dice indices reveal moderate structural similarity (~0.6–0.7) between the target amine and hydroxyl/acetate analogs, but lower scores (~0.4) with fluorinated or oxazoline derivatives due to divergent functional groups .
- Bioactivity Clustering : Despite structural differences, conserved dioxolane cores may lead to overlapping bioactivity profiles (e.g., carbohydrate-processing enzyme inhibition) .
- Docking Efficiency : Chemical Space Docking (CSD) protocols suggest the amine’s nucleophilicity could improve binding scores in kinase targets compared to hydroxyl or ester analogs .
Biological Activity
The compound (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine is a complex organic molecule with potential biological applications. Its structural features suggest it may interact with various biological systems. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- CAS Number : 79943-22-9
- Structural Characteristics : The compound contains a tetrahydrofurodioxole core and a dioxolane substituent which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, its structural analogs and related compounds have shown significant pharmacological effects.
- Receptor Binding : Similar compounds have been reported to selectively bind to adenosine receptors (e.g., A3AR), which are implicated in pain modulation and inflammatory responses .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties in models of neuropathic pain and may modulate neurotransmitter release .
1. Preclinical Studies on Analog Compounds
Research on related compounds indicates potential therapeutic applications:
- MRS5698 , a selective A3 adenosine receptor agonist derived from similar structural frameworks, demonstrated efficacy in chronic neuropathic pain models .
- Key Findings :
- Doses as low as 1 mg/kg provided significant pain relief.
- The compound was well tolerated in animal models.
- Key Findings :
2. Pharmacokinetics and Toxicology
Studies suggest that compounds with similar structures often exhibit favorable pharmacokinetic profiles:
- Absorption : High gastrointestinal absorption potential.
- Bioavailability : Moderate bioavailability scores indicating potential for effective oral delivery .
Data Table of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
